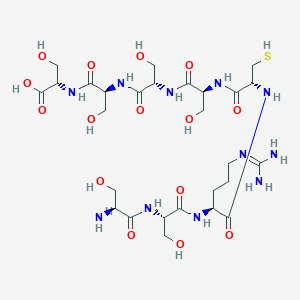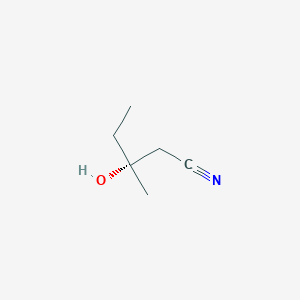
2-(4-Methoxyphenoxy)pentanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenoxy)pentanoyl chloride is an organic compound with the molecular formula C12H15ClO3. It is a derivative of pentanoyl chloride, where the pentanoyl group is attached to a 4-methoxyphenoxy moiety. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenoxy)pentanoyl chloride typically involves the reaction of 4-methoxyphenol with pentanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-Methoxyphenol+Pentanoyl chloride→2-(4-Methoxyphenoxy)pentanoyl chloride
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically carried out in a solvent such as dichloromethane, and the product is purified using techniques like distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxyphenoxy)pentanoyl chloride undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form 2-(4-Methoxyphenoxy)pentanoic acid and hydrochloric acid.
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Water, typically under acidic or basic conditions.
Esterification: Alcohols, often in the presence of a catalyst such as sulfuric acid.
Amidation: Amines, often under mild heating.
Major Products
Hydrolysis: 2-(4-Methoxyphenoxy)pentanoic acid
Esterification: Esters of 2-(4-Methoxyphenoxy)pentanoic acid
Amidation: Amides of 2-(4-Methoxyphenoxy)pentanoic acid
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenoxy)pentanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxyphenoxy)pentanoyl chloride involves its reactivity as an acyl chloride. It can acylate nucleophiles such as alcohols and amines, forming esters and amides, respectively. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
Pentanoyl chloride: The parent compound, used in similar reactions but lacks the 4-methoxyphenoxy group.
4-Methoxyphenylacetic acid: Similar structure but with a carboxylic acid group instead of an acyl chloride.
2-(4-Methoxyphenoxy)propionic acid: Similar structure but with a shorter carbon chain.
Uniqueness
2-(4-Methoxyphenoxy)pentanoyl chloride is unique due to the presence of both the 4-methoxyphenoxy group and the pentanoyl chloride moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
833460-85-8 |
|---|---|
Fórmula molecular |
C12H15ClO3 |
Peso molecular |
242.70 g/mol |
Nombre IUPAC |
2-(4-methoxyphenoxy)pentanoyl chloride |
InChI |
InChI=1S/C12H15ClO3/c1-3-4-11(12(13)14)16-10-7-5-9(15-2)6-8-10/h5-8,11H,3-4H2,1-2H3 |
Clave InChI |
DXOYDRQXBFXTMF-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(=O)Cl)OC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


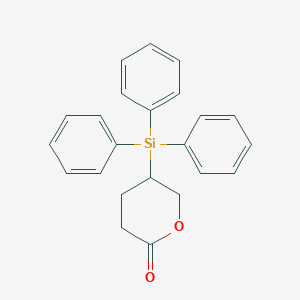

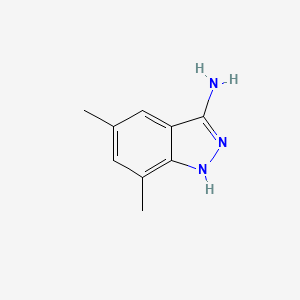
![1,1'-[2,4-Dihydroxy-6-(3-methylbutoxy)-1,3-phenylene]di(ethan-1-one)](/img/structure/B14202128.png)
![6-(4-Fluorophenyl)-4-[(propan-2-yl)oxy]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14202135.png)
![(3S)-3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one](/img/structure/B14202149.png)
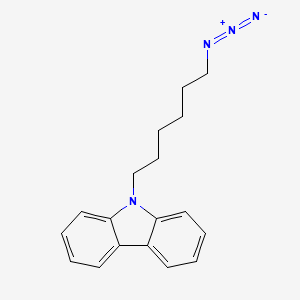

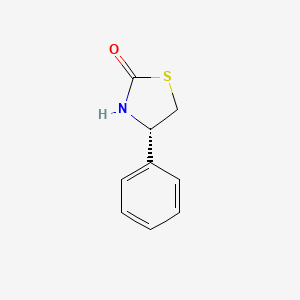

![3-[(E)-(2-methylpropylidene)amino]-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide](/img/structure/B14202182.png)
![Piperidine, 1-[1-(phenylethynyl)pentyl]-](/img/structure/B14202191.png)
